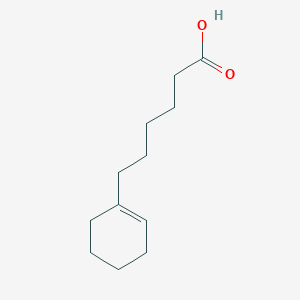
6-(1-Cyclohexenyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Cyclohexenyl)hexanoic acid is an organic compound with the molecular formula C12H20O2. It is a carboxylic acid featuring a cyclohexene ring attached to a hexanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both cyclohexene and hexanoic acid, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclohexenyl)hexanoic acid typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexene with potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form the corresponding diol, which is then further oxidized to yield the carboxylic acid. Another approach involves the catalytic hydrogenation of cyclohexanone followed by oxidation.
Industrial Production Methods
Industrial production of this compound often employs the cobalt-catalyzed oxidation of cyclohexane. This process involves the use of cobalt naphthenate as a catalyst at elevated temperatures (around 150°C) to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Cyclohexenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and cobalt naphthenate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Adipic acid and other dicarboxylic acids.
Reduction: 6-(1-Cyclohexenyl)hexanol.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
6-(1-Cyclohexenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(1-Cyclohexenyl)hexanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A simpler carboxylic acid with a six-carbon chain.
Cyclohexanecarboxylic acid: A carboxylic acid with a cyclohexane ring directly attached to the carboxyl group.
Adipic acid: A dicarboxylic acid with a six-carbon chain.
Uniqueness
6-(1-Cyclohexenyl)hexanoic acid is unique due to its combination of a cyclohexene ring and a hexanoic acid chain. This structure imparts distinct chemical properties, making it versatile for various chemical reactions and applications .
Propriétés
Numéro CAS |
4132-61-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
6-(cyclohexen-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h7H,1-6,8-10H2,(H,13,14) |
Clé InChI |
DYWZBQJZMJPHKD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
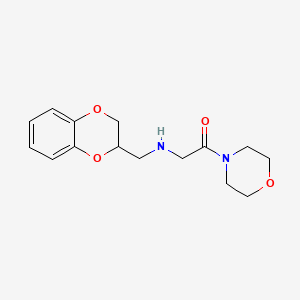
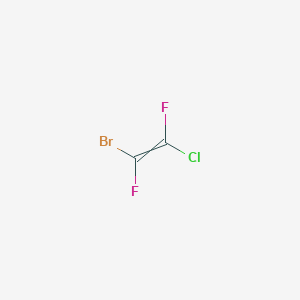
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
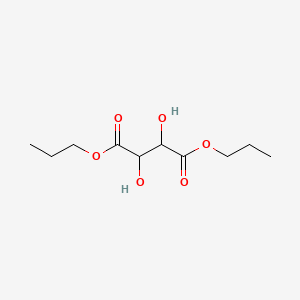
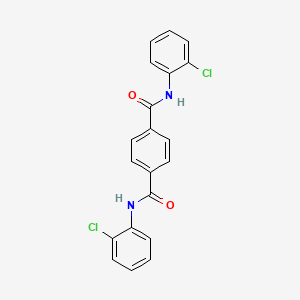
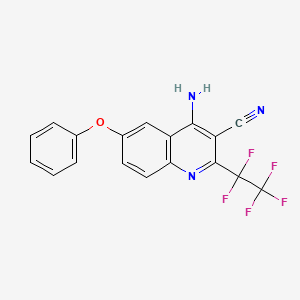
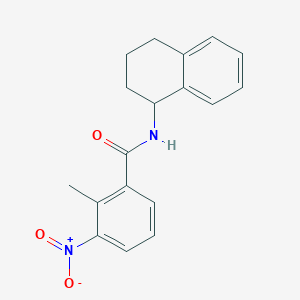
![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)
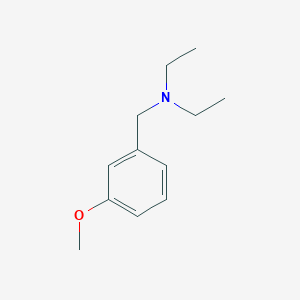
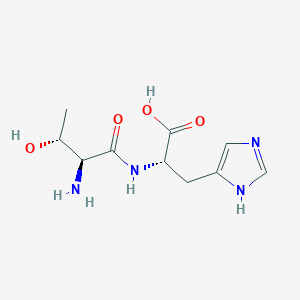
![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
